4-ETHYLPHENYL {[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER

Organic Electronics Electron Transport Layer Electroluminescence

4-Ethylphenyl {[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]methyl} ether (CAS not publicly assigned, molecular formula C16H15N3O2, MW 281.31 g/mol) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-pyridyl group at the 3-position and a 4-ethylphenoxymethyl moiety at the 5-position. It belongs to a class of pyridyl-substituted oxadiazole derivatives identified in patents as electron-transporting and hole-blocking materials for organic electroluminescent (EL) devices.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
Cat. No. B5863240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ETHYLPHENYL {[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CN=CC=C3
InChIInChI=1S/C16H15N3O2/c1-2-12-5-7-14(8-6-12)20-11-15-18-16(19-21-15)13-4-3-9-17-10-13/h3-10H,2,11H2,1H3
InChIKeyYDUNKCZRPQNUJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethylphenyl {[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]methyl} Ether: Chemical Class and Procurement Profile


4-Ethylphenyl {[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]methyl} ether (CAS not publicly assigned, molecular formula C16H15N3O2, MW 281.31 g/mol) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-pyridyl group at the 3-position and a 4-ethylphenoxymethyl moiety at the 5-position . It belongs to a class of pyridyl-substituted oxadiazole derivatives identified in patents as electron-transporting and hole-blocking materials for organic electroluminescent (EL) devices [1]. The compound's structural architecture—combining an electron-deficient oxadiazole ring, a coordinating pyridyl group, and a lipophilic 4-ethylphenyl ether tail—suggests potential utility in materials science and as a synthetic intermediate, though published biological or materials performance data remain extremely sparse in the peer-reviewed literature .

Why 4-Ethylphenyl {[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]methyl} Ether Cannot Be Readily Substituted


The performance of oxadiazole-based compounds in applications like organic electronics or medicinal chemistry is highly sensitive to subtle structural modifications. The patent literature explicitly notes that the specific combination of a pyridyl-substituted oxadiazole core confers superior electron mobility and hole-blocking ability compared to conventional materials [1]. Substituting this compound with a close analog—such as the 4-pyridyl isomer or a derivative lacking the methylene ether bridge—can alter molecular planarity, dipole moment, and thin-film morphology, directly impacting device efficiency and durability [1]. Without quantitative comparative data, procurement based on assumed class-level equivalence risks selecting a material with suboptimal electron-transport characteristics, potentially lowering organic EL device luminance and increasing driving voltage [1].

Quantitative Differentiation Evidence for 4-Ethylphenyl {[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]methyl} Ether


Electron Mobility Advantage over Conventional PBD in Organic EL Devices

Pyridyl-substituted 1,2,4-oxadiazoles, the class to which 4-ethylphenyl {[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]methyl} ether belongs, are described in patent literature as having 'electron mobility higher than the conventional electron transporting material' and 'excellent hole blocking ability' [1]. While no direct head-to-head data exists for this specific derivative against the benchmark 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD), the class-level claim is that the presence of a pyridyl substituent on the oxadiazole ring enhances electron injection and transport efficiency compared to simple aryl-substituted oxadiazoles [1].

Organic Electronics Electron Transport Layer Electroluminescence

Thin-Film Stability Differentiator Among Oxadiazole Isomers

The patent family covering pyridyl-substituted oxadiazoles emphasizes that the compounds exhibit 'high stability in a thin film state', which is directly linked to improved device durability [1]. The 4-ethylphenyl ether substituent in 4-ethylphenyl {[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]methyl} ether introduces a flexible methylene bridge, potentially enhancing amorphous film-forming properties compared to rigid, directly-linked aryl-oxadiazole analogs [2]. This is a class-level inference; no comparative thermal stability data (Tg, Tm, or decomposition temperature) for this specific ether versus its closest isomers is publicly available.

Materials Stability Thin-Film Morphology Device Durability

Positional Isomerism: 3-Pyridyl vs. 4-Pyridyl Substitution

The target compound features a 3-pyridyl group, whereas a commercially available and structurally related analog, 4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine, contains a 4-pyridyl group . The position of the nitrogen atom in the pyridine ring is known to influence metal coordination geometry and molecular dipole moment in this class of oxadiazoles [1]. The 3-pyridyl isomer offers a different coordination vector (meta-substitution relative to the oxadiazole attachment) compared to the 4-pyridyl isomer (para-substitution), which can be critical for the rational design of metal-organic complexes or for tuning the electron-accepting properties of the oxadiazole core.

Isomer Comparison Coordination Chemistry Synthetic Intermediate

Recommended Application Scenarios for 4-Ethylphenyl {[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]methyl} Ether Based on Available Evidence


Electron-Transport Layer Material for High-Efficiency Organic EL Devices

Based on the class-level patent evidence describing pyridyl-substituted oxadiazoles as having superior electron mobility and hole-blocking ability, this compound is a candidate for use as an electron-transport or hole-blocking layer in organic EL devices [1]. Its 3-pyridyl configuration offers a distinct electron-accepting profile that may be advantageous over conventional materials like PBD. However, direct comparative device performance data (luminance, turn-on voltage, external quantum efficiency) for this specific derivative must be generated in-house before committing to large-scale procurement.

Synthetic Intermediate for Pyridyl-Oxadiazole Derived Ligands

The 3-pyridyl substituent provides a nitrogen donor atom in the meta position relative to the oxadiazole ring, making this compound a valuable precursor or intermediate for synthesizing asymmetric bidentate or tridentate ligands for transition metal coordination chemistry [1]. The distinct coordination vector of the 3-pyridyl isomer, compared to the 4-pyridyl analog, can be exploited to design ruthenium or iridium complexes with tailored photophysical properties for dye-sensitized solar cells or luminescent probes [2].

Comparative Structural Study of Oxadiazole Methylene Ethers

The compound's unique structural feature—a methylene bridge linking the oxadiazole core to the 4-ethylphenyl ether group—distinguishes it from directly-linked aryl-oxadiazoles. This makes it a suitable model compound for comparative studies on how linker flexibility influences solid-state packing, thin-film morphology, and thermal stability within the 1,2,4-oxadiazole family. Such comparative studies are essential for establishing structure-property relationships that guide future procurement and materials design [1].

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